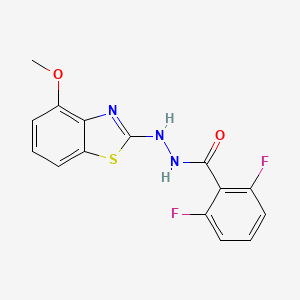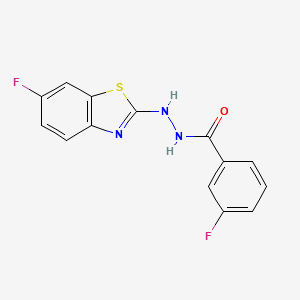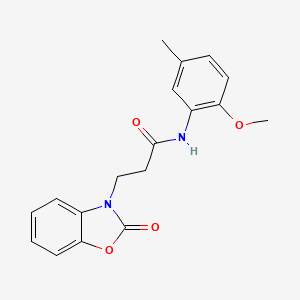![molecular formula C18H25N3O2 B6500363 N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide CAS No. 941928-91-2](/img/structure/B6500363.png)
N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide, also known as CPPC, is a cyclopropyl derivative of piperidine and a member of the piperidine family of compounds. CPPC is a synthetic compound that has been used in a variety of scientific research applications. CPPC has been studied for its ability to bind to specific proteins and receptors, as well as its potential to act as an enzyme inhibitor.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide has been studied extensively in scientific research and has a variety of applications. This compound has been studied for its ability to bind to specific proteins and receptors, such as the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the norepinephrine transporter. This compound has also been studied for its potential to act as an enzyme inhibitor, and has been found to inhibit the enzyme monoamine oxidase B. Additionally, this compound has been studied for its potential therapeutic applications, such as its potential to act as an antidepressant or antipsychotic.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide is not fully understood. However, it is believed that this compound binds to specific proteins and receptors, such as the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the norepinephrine transporter. Once bound to these proteins and receptors, this compound is thought to inhibit the activity of these proteins and receptors, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been studied for its potential to produce a variety of biochemical and physiological effects. This compound has been found to inhibit the enzyme monoamine oxidase B, which is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of this enzyme can lead to increased levels of these neurotransmitters in the brain, which can produce a variety of effects, such as increased alertness, improved mood, and improved cognition. Additionally, this compound has been found to inhibit the activity of other enzymes, such as acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This can lead to improved memory and learning, as well as increased vigilance and alertness.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide has a variety of advantages and limitations for use in laboratory experiments. One advantage is that this compound is relatively easy to synthesize and can be produced in a variety of ways. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound is a synthetic compound and is not found naturally in the body, which can limit its use in certain types of experiments. Additionally, this compound is a relatively potent compound and must be handled with care, as it can be toxic if not handled properly.
Zukünftige Richtungen
N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide has a variety of potential future directions for research. One potential direction is to further explore the potential therapeutic applications of this compound, such as its potential to act as an antidepressant or antipsychotic. Additionally, this compound could be studied for its potential to act as an enzyme inhibitor, and its ability to inhibit the activity of enzymes such as monoamine oxidase B and acetylcholinesterase could be further explored. Additionally, this compound could be studied for its potential to bind to specific proteins and receptors, such as the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the norepinephrine transporter. Finally, this compound could be studied for its potential to produce a variety of biochemical and physiological effects, such as increased alertness, improved mood, and improved cognition.
Synthesemethoden
N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide is a synthetic compound that can be produced using a variety of methods. One method involves the reaction of 4-methylphenylcarbamoyl chloride with piperidine-4-carboxamide in the presence of potassium tert-butoxide. This reaction produces a cyclopropyl derivative of piperidine, which is then purified and characterized. Other methods of synthesizing this compound include the reaction of 4-methylphenylcarbamoyl chloride with piperidine-4-carboxylic acid, or the reaction of 4-methylphenylcarbamoyl chloride with piperidine-4-carboxamide in the presence of a base.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-13-2-4-15(5-3-13)19-17(22)12-21-10-8-14(9-11-21)18(23)20-16-6-7-16/h2-5,14,16H,6-12H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFOXGIDSMPXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-[7-(2,4-dimethylphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide](/img/structure/B6500280.png)
![4-tert-butyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6500283.png)
![N-cycloheptyl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6500288.png)
![5-methyl-N-[2-(methylsulfanyl)phenyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B6500305.png)
![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6500307.png)
![4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6500310.png)
![4-fluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6500315.png)




![1-{[(3,5-dimethylphenyl)carbamoyl]methyl}-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B6500345.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B6500368.png)